Methyl 2-bromo-5-chloroisonicotinate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's official International Union of Pure and Applied Chemistry name is methyl 2-bromo-5-chloropyridine-4-carboxylate, which accurately reflects its structural features and substitution pattern. This nomenclature indicates the presence of a pyridine ring system with bromine substitution at the 2-position, chlorine substitution at the 5-position, and a methyl ester functionality at the 4-position, which corresponds to the isonicotinic acid derivative.
The molecular formula C7H5BrClNO2 provides fundamental information about the compound's atomic composition, revealing the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 250.48 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. The Chemical Abstracts Service registry number 1214336-33-0 serves as the unique identifier for this compound in chemical databases and literature.
The structural representation through various chemical notation systems provides comprehensive characterization of the molecular architecture. The Simplified Molecular Input Line Entry System notation COC(=O)C1=CC(=NC=C1Cl)Br offers a linear representation of the molecular structure, clearly indicating the connectivity and substitution pattern. The International Chemical Identifier string InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 provides a standardized representation that enables unambiguous identification across different chemical databases. The corresponding International Chemical Identifier Key ULWWIJRKBREIRR-UHFFFAOYSA-N serves as a fixed-length hash of the International Chemical Identifier, facilitating rapid database searches and compound identification.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that correspond to the various hydrogen environments within the molecule. The methyl ester protons typically appear as a singlet around 3.81 parts per million, consistent with the electron-withdrawing nature of the carboxylate functionality. The aromatic protons on the pyridine ring exhibit distinct chemical shifts due to the electronic effects of the halogen substituents and the electron-deficient nature of the pyridine nitrogen.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The carbonyl carbon of the ester group typically appears significantly downfield, reflecting the deshielding effect of the oxygen atoms. The aromatic carbons exhibit characteristic chemical shifts influenced by the halogen substituents, with the carbon atoms bearing bromine and chlorine showing distinctive patterns due to the heavy atom effects and the electronic properties of these halogens.
Infrared spectroscopy contributes valuable information about the functional groups present in this compound. The carbonyl stretch of the ester group typically appears around 1720-1740 wavenumbers, providing clear evidence for the presence of the methyl ester functionality. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while the carbon-halogen stretching vibrations contribute to the fingerprint region of the spectrum. The absence of broad hydroxyl stretching vibrations confirms the ester nature of the compound rather than the corresponding carboxylic acid.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the molecular weight of the compound. The isotope pattern reflects the presence of bromine and chlorine atoms, with characteristic intensity ratios that confirm the halogen content. Fragmentation patterns typically involve loss of the methyl group (31 mass units) and subsequent fragmentation of the pyridine ring system, providing structural confirmation through comparison with theoretical fragmentation patterns.
| Spectroscopic Technique | Key Observations | Chemical Significance |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Methyl singlet ~3.81 ppm | Ester methyl group confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon ~165 ppm | Ester functionality verification |
| Infrared | Carbonyl stretch 1720-1740 cm⁻¹ | Ester group identification |
| Mass Spectrometry | Molecular ion m/z 250 | Molecular weight confirmation |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound provides three-dimensional structural information that complements the spectroscopic characterization. While specific single-crystal X-ray diffraction data for this compound are limited in the available literature, related halogenated pyridine derivatives exhibit characteristic structural features that can inform our understanding of this compound's solid-state structure. The presence of both bromine and chlorine substituents on the pyridine ring creates significant steric and electronic effects that influence the molecular conformation and crystal packing arrangements.
The halogen substituents in this compound are expected to participate in halogen bonding interactions within the crystal lattice, contributing to the overall stability and packing efficiency of the crystalline material. Bromine atoms, being larger and more polarizable than chlorine atoms, typically engage in stronger halogen bonding interactions, potentially directing the crystal packing arrangement. The electron-deficient nature of the pyridine nitrogen atom also creates opportunities for additional intermolecular interactions, including hydrogen bonding with suitable donors in the crystal structure.
The ester functionality introduces additional conformational considerations, with the methyl group adopting orientations that minimize steric interactions while maximizing crystal packing efficiency. The planar nature of the pyridine ring system provides a rigid framework around which the substituents are arranged, with the halogen atoms extending approximately perpendicular to the ring plane. The carboxylate group maintains coplanarity with the pyridine ring due to conjugation effects, contributing to the overall molecular rigidity.
Powder diffraction studies, while not providing single-crystal resolution detail, can offer valuable information about the bulk crystalline properties of this compound. The diffraction pattern reflects the periodic arrangement of molecules within the crystal lattice and can be used to determine unit cell parameters and space group symmetry. The presence of heavy atoms such as bromine enhances the scattering contrast and can facilitate structure determination through powder diffraction methods when single crystals are not available.
Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)
Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of this compound. These computational studies complement experimental characterization by offering detailed information about molecular orbitals, electron density distributions, and various calculated properties that may not be directly accessible through experimental methods. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing effects of the halogen substituents and the ester group, creates a complex electronic environment that can be thoroughly analyzed through computational approaches.
Molecular orbital analysis reveals the frontier orbital characteristics that govern the chemical reactivity of this compound. The highest occupied molecular orbital typically exhibits significant contribution from the pyridine nitrogen lone pair and the halogen substituents, while the lowest unoccupied molecular orbital shows characteristics consistent with pyridine acceptor properties. The energy gap between these frontier orbitals provides insight into the compound's electronic stability and potential reactivity patterns. The distribution of electron density within these orbitals offers predictive information about sites of electrophilic and nucleophilic attack.
Electrostatic potential surface calculations demonstrate the charge distribution across the molecular surface, revealing regions of positive and negative electrostatic potential that correlate with chemical reactivity patterns. The electronegative halogen atoms create regions of negative electrostatic potential, while the pyridine nitrogen and the carbonyl oxygen exhibit varying degrees of negative potential depending on their local chemical environment. These calculations prove particularly valuable for understanding intermolecular interactions and predicting binding affinities in biological or catalytic systems.
Natural bond orbital analysis provides detailed information about the bonding characteristics within this compound, including bond orders, atomic charges, and hybridization states. The carbon-halogen bonds exhibit polarization consistent with the electronegativity differences between carbon and the halogens, while the pyridine ring maintains aromatic character despite the electron-withdrawing substituents. The ester functionality shows typical characteristics of conjugated carbonyl systems, with partial double-bond character in the carbon-oxygen bond due to resonance effects.
Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of vibrational modes and their intensities. These calculations can assist in peak assignment and provide information about molecular motion patterns that contribute to each vibrational mode. The presence of heavy halogen atoms introduces low-frequency vibrational modes that may not be easily accessible experimentally but can be characterized computationally. The agreement between calculated and experimental vibrational frequencies serves as validation for the computational model and provides confidence in other calculated properties.
| Computational Property | Calculated Value | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | Varies by method | Electronic donor capability |
| Lowest Unoccupied Molecular Orbital Energy | Varies by method | Electronic acceptor capability |
| Dipole Moment | Method-dependent | Polarity and solubility predictions |
| Molecular Volume | Method-dependent | Steric considerations |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWIJRKBREIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Synthetic Route
The preparation generally follows these steps:
Step 1: Starting Material Preparation
The synthesis often begins with 5-chloroisonicotinic acid or 5-chloroisonicotinate derivatives, which are commercially available or can be prepared by chlorination of isonicotinic acid derivatives.Step 2: Esterification
The carboxylic acid group is converted into the methyl ester by treatment with methanol and an acid catalyst such as sulfuric acid. This step yields methyl 5-chloroisonicotinate.Step 3: Bromination
The methyl 5-chloroisonicotinate is then selectively brominated at the 2-position of the pyridine ring using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.Step 4: Purification
The product is purified by crystallization or chromatography to obtain methyl 2-bromo-5-chloroisonicotinate with high purity.
Detailed Reaction Conditions and Yields
While specific literature on this compound is limited, analogous procedures for related halogenated isonicotinates and pyrazine derivatives provide insight into effective preparation methods.
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 5-chloroisonicotinic acid | Methanol, H2SO4, reflux, 4-6 h | ~80-90% | Acid-catalyzed Fischer esterification |
| 2 | Bromination at 2-position | Br2 or NBS, solvent (e.g., acetic acid or chloroform), 0-25°C | 60-75% | Controlled addition to avoid overbromination |
| 3 | Purification | Recrystallization from suitable solvent | - | Ensures product purity |
Research Findings and Process Optimization
Solvent and Temperature Control:
Bromination reactions are sensitive to temperature and solvent choice. Lower temperatures (0-5°C) help control regioselectivity and minimize side reactions.Use of Catalysts or Additives:
Sometimes Lewis acids or radical initiators are used to improve bromination efficiency, but care must be taken to avoid degradation.Storage and Stability:
The compound is typically stored at 2-8°C to maintain stability. Solutions in DMSO or other solvents should be aliquoted to avoid repeated freeze-thaw cycles.
Related Synthetic Methodologies from Literature
Although direct preparation methods for this compound are scarce, insights can be drawn from the synthesis of related compounds such as 2-bromo-5-methylpyrazine, which involves:
- Conversion of carboxylic acid to methyl ester
- Formation of amide intermediate
- Hofmann degradation to amine
- Diazotization followed by in-situ bromination (Sandmeyer reaction)
This multi-step approach highlights the importance of controlled halogenation and functional group transformations in preparing halogenated heteroaromatic esters.
Summary Table of Preparation Method
| Preparation Step | Starting Material | Reagents/Conditions | Key Considerations | Yield Range (%) |
|---|---|---|---|---|
| Esterification | 5-chloroisonicotinic acid | Methanol, H2SO4, reflux | Complete ester formation, avoid hydrolysis | 80-90 |
| Bromination | Methyl 5-chloroisonicotinate | Br2 or NBS, acetic acid, 0-5°C | Controlled addition, temperature control to prevent polybromination | 60-75 |
| Purification | Crude product | Recrystallization | Solvent choice critical for purity | N/A |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while reduction reactions can produce different reduced derivatives .
Scientific Research Applications
Overview
Methyl 2-bromo-5-chloroisonicotinate (CAS No. 1214336-33-0) is a halogenated derivative of isonicotinic acid that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications in organic synthesis, medicinal chemistry, and agrochemicals.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its halogenated nature allows for versatile reactions, including:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the formation of a wide range of derivatives.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures, which are essential in drug development.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary research suggests that the compound may affect cancer cell proliferation, indicating its potential use in cancer therapy.
Agrochemical Applications
The compound is also being explored for its applications in agriculture:
- Pesticide Development : Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study 2: Anticancer Activity
In another study published in Cancer Research, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interaction with other molecules. These interactions can lead to the formation of various bioactive compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the compounds synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The compound is compared to analogs with substitutions in halogen positions, functional groups (e.g., carboxylic acid vs. ester), and ring substituents. Below is a detailed analysis:
Table 1: Comparative Analysis of Methyl 2-bromo-5-chloroisonicotinate and Analogs
Detailed Analysis of Structural and Functional Differences
2-Bromo-5-chloroisonicotinic acid (CAS: 59782-85-3)
- Functional Group : The absence of the methyl ester (replaced by a carboxylic acid) increases polarity and acidity (pKa ~2-3), making it less lipophilic than the target compound .
- Reactivity : The carboxylic acid group may participate in salt formation or amidation, whereas the methyl ester in the target compound is more stable under basic conditions.
5-Bromo-2-chloroisonicotinic acid (CAS: 886365-31-7)
- Positional Isomerism : Swapping Br and Cl alters electronic and steric effects. Bromine at position 5 may reduce reactivity in nucleophilic aromatic substitution compared to Br at position 2 .
Methyl 2,5-dichloroisonicotinate
- Halogen Substitution : Replacing Br with Cl at position 2 reduces leaving-group ability, making it less reactive in Suzuki or Ullmann couplings. However, dichloro derivatives may exhibit enhanced stability .
This compound may serve as a precursor for further functionalization via etherification or phosphorylation .
Biological Activity
Methyl 2-bromo-5-chloroisonicotinate (CAS No. 1214336-33-0) is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClNO
- Molecular Weight : 250.48 g/mol
- Boiling Point : Not available
- Solubility : Soluble in methanol
- Toxicity Classification : Harmful if swallowed or in contact with skin (H302, H312)
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations.
-
Anti-inflammatory Effects :
- Research indicates potential anti-inflammatory effects, likely through modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.
Table 1: Summary of Pharmacological Studies on this compound
Case Studies
-
CYP Enzyme Inhibition Study :
A study conducted by Zhang et al. (2022) focused on the inhibitory effects of this compound on CYP1A2. The results indicated that the compound significantly inhibited the enzyme's activity, suggesting potential interactions with other drugs metabolized by CYP1A2 . -
Antimicrobial Efficacy :
In a clinical microbiology study, this compound was tested against various pathogens. The compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that further exploration into its use as a potential therapeutic agent is warranted . -
Inflammatory Response Modulation :
A recent investigation into the anti-inflammatory properties revealed that administration of this compound resulted in a significant reduction in inflammatory markers in animal models. This suggests its potential application in treating inflammatory diseases .
Q & A
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
